molecular formula C19H19N5O4S2 B3986561 ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3986561
M. Wt: 445.5 g/mol
InChI Key: ONQBMADFHCPEOZ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a structurally complex organic molecule combining a 1,3-thiazole carboxylate core with a dihydropyrimidinone moiety linked via a sulfanyl-acetamido bridge. The compound features:

  • 1,3-Thiazole ring: A 4-methyl-substituted thiazole with an ester group at position 3.
  • Dihydropyrimidinone unit: A 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl group, contributing hydrogen-bonding and aromatic stacking capabilities.
  • Sulfanyl-acetamido linker: A thioether bridge connecting the thiazole and dihydropyrimidinone moieties, enhancing conformational flexibility and redox sensitivity.

Synthetic routes typically involve multi-step protocols, including nucleophilic substitution and amide coupling .

Properties

IUPAC Name

ethyl 2-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-3-28-17(27)16-11(2)21-18(30-16)22-15(26)10-29-19-23-14(25)9-13(20)24(19)12-7-5-4-6-8-12/h4-9H,3,10,20H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBMADFHCPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be achieved through a multi-step process involving the formation of the thiazole and dihydropyrimidine rings. One common method involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides . The dihydropyrimidine ring can be synthesized using the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, which differentiates it from analogous thiazole, pyrimidinone, and sulfanyl-acetamido derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Key Differences
Target Compound 1,3-Thiazole + dihydropyrimidinone 4-Methyl thiazole, 6-amino-4-oxo-1-phenyl dihydropyrimidinone Potential kinase inhibition, antimicrobial activity Hybrid structure with dual pharmacophores
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate () 1,3-Thiazole 4-Fluorophenoxy acetyl group Enhanced solubility, bioactivity in cancer models Lacks dihydropyrimidinone; fluorophenoxy group alters electron density
Methyl 2-chlorothiazole-5-carboxylate () 1,3-Thiazole 2-Chloro, 5-carboxylate Precursor for agrochemicals Simpler structure; no sulfanyl or dihydropyrimidinone groups
ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE () Benzothiophene + thiophene Cyano, benzothiophene Material science applications Benzothiophene core instead of dihydropyrimidinone; cyano group enhances polarity

Key Findings from Comparative Studies

Bioactivity Profile: The target compound’s dihydropyrimidinone moiety enables interactions with ATP-binding pockets in kinases, a feature absent in simpler thiazoles like methyl 2-chlorothiazole-5-carboxylate .

Reactivity : The sulfanyl-acetamido linker allows selective oxidation or substitution, contrasting with the stability of benzothiophene-based analogs (e.g., ) .

Solubility and Permeability: Compared to fluorophenoxy-substituted thiazoles (), the target compound exhibits lower solubility due to its bulky dihydropyrimidinone group but superior membrane permeability .

Contradictions and Limitations

  • suggests lumping structurally similar compounds for predictive modeling, but highlights that minor substituent changes (e.g., 4-fluoro vs. 4-chloro) drastically alter bioactivity .
  • The target compound’s synthesis is more labor-intensive than simpler thiazoles, limiting scalability despite its pharmacological promise .

Biological Activity

Ethyl 2-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrimidine moiety, and an acetamido group, contributing to its diverse biological activities. The presence of the amino and oxo groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 2-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}-4-methyl-1,3-thiazole-5-carboxylate. For instance, Mannich bases, a class of compounds related to this structure, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Mannich bases derived from similar structures have shown cytotoxicity that is 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil against human colon cancer cell lines .
Compound TypeCell Line TestedCytotoxicity (fold increase over standard)
Mannich BasesHuman Colon Cancer Cells2.5 - 5.2
DihydroimidazoleVarious Cancer LinesUp to 50-fold improvement in potency

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anti-inflammatory Effects

Compounds similar to ethyl 2-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}-4-methyl-1,3-thiazole-5-carboxylate have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

Several case studies have documented the effects of compounds related to ethyl 2-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-y)sulfany]acetamido}-4-methyl-1,3-thiazole-5-carboxylate:

  • Study on Anticancer Efficacy : A study evaluating the effect of thiazole derivatives on human breast cancer cells reported a significant decrease in cell viability with IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Evaluation : In vitro studies demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve connectivity between the pyrimidine, thiazole, and acetamide moieties. IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester and amide groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) by identifying residual solvents or byproducts. Cross-reference spectral data with structurally analogous compounds (e.g., sulfanyl-linked heterocycles) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Employ design of experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

ParameterRange TestedOptimal Value
Temperature60–100°C80°C
SolventDMF, THF, MeCNDMF
Reaction Time6–24 hrs12 hrs
Use response surface methodology (RSM) to model interactions between variables. Validate with small-scale trials and scale-up using continuous flow reactors to enhance reproducibility .

Q. What analytical techniques are suitable for monitoring reaction intermediates during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with fluorescent indicators provides rapid qualitative assessment. LC-MS tracks intermediates in real time, while in situ FTIR probes reaction kinetics (e.g., disappearance of starting materials’ carbonyl peaks). For air-sensitive steps, use Schlenk line techniques coupled with NMR tube reactors .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound’s sulfanyl-acetamide linkage?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for bond cleavage or nucleophilic substitution. Compare with experimental data (e.g., kinetic isotope effects) to validate mechanisms. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO mixtures) model solvation effects on reactivity. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

  • Methodological Answer : If NMR signals for the 4-oxo pyrimidine moiety conflict with expected shifts, conduct variable-temperature NMR (VT-NMR) to identify tautomeric equilibria. Deuterium exchange experiments detect labile protons (e.g., NH groups). Pair with X-ray crystallography to unambiguously assign tautomeric states. For ambiguous IR peaks (e.g., overlapping carbonyl stretches), use ATR-FTIR with spectral deconvolution .

Q. How does this compound’s thiazole ring influence its electronic properties in catalytic applications?

  • Methodological Answer : Use cyclic voltammetry (CV) to measure redox potentials (e.g., E₁/₂ for thiazole-centered electron transfer). UV-vis spectroscopy with TD-DFT analysis correlates experimental absorption bands (e.g., π→π* transitions) with computed electronic structures. Compare with analogs lacking the methyl group at position 4 to isolate electronic effects .

Q. What experimental designs mitigate side reactions during functionalization of the pyrimidine ring?

  • Methodological Answer : Apply factorial design to test protective group strategies (e.g., Boc vs. Fmoc for amino groups). Example matrix:

FactorLevel 1Level 2
Protecting GroupBocFmoc
SolventDCMTHF
CatalystTFAPyBOP
Analyze outcomes via ANOVA to identify significant interactions. Use microwave-assisted synthesis to reduce reaction times and minimize degradation .

Q. How can researchers compare this compound’s bioactivity with structurally related analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the phenyl group with substituted aryl rings). Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) to correlate activity with binding affinities. Tabulate results:

AnalogIC₅₀ (μM)Docking Score (kcal/mol)
Parent Compound2.1-9.3
4-Fluorophenyl1.8-9.7
3-Nitrophenyl5.4-7.9
Statistical analysis (e.g., Student’s t-test ) identifies significant differences .

Notes on Methodological Rigor

  • Data Contradictions : Cross-validate conflicting results (e.g., unexpected byproducts in HPLC) using orthogonal techniques like MALDI-TOF or 2D NMR .
  • Reactor Design : For scale-up, apply CRDC subclass RDF2050112 principles (reaction fundamentals) to ensure heat/mass transfer efficiency .
  • Ethical Compliance : Adhere to APA standards for data reporting and avoid commercial sources (e.g., ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
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ETHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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